molecular formula C15H24N2O2 B057786 Sophoranol CAS No. 3411-37-8

Sophoranol

Cat. No.: B057786
CAS No.: 3411-37-8
M. Wt: 264.36 g/mol
InChI Key: VQYBAEAOOJBSTR-HKTMVNTCSA-N
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Description

Sophoranol is a naturally occurring alkaloid isolated from the plant Sophora flavescens. It is known for its significant antiviral properties, particularly against hepatitis B virus (HBV) and respiratory syncytial virus (RSV). The compound has a molecular formula of C15H24N2O2 and a molecular weight of 264.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sophoranol can be synthesized through various chemical routes, although it is most commonly extracted from the roots of Sophora flavescens. The synthetic process typically involves the following steps:

    Extraction: The dried roots of Sophora flavescens are ground and subjected to solvent extraction using ethanol or methanol.

    Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.

    Purification: Further purification is achieved through recrystallization or high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The roots of Sophora flavescens are harvested, dried, and ground. The ground material is then extracted using large volumes of ethanol. The extract is concentrated and subjected to industrial-scale chromatography to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

Sophoranol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Sophoranol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in the study of alkaloid chemistry and natural product synthesis.

    Biology: this compound is studied for its biological activities, including its antiviral and anti-inflammatory properties.

    Medicine: Research focuses on its potential therapeutic applications, particularly in treating viral infections like HBV and RSV.

    Industry: It is used in the development of antiviral drugs and other pharmaceutical products.

Comparison with Similar Compounds

Similar Compounds

    Matrine: Another alkaloid from Sophora flavescens with similar antiviral properties.

    Oxymatrine: A derivative of Matrine, also known for its antiviral and anti-inflammatory effects.

    Sophocarpine: Another related alkaloid with potential therapeutic applications.

Uniqueness

Sophoranol is unique due to its specific molecular structure, which confers distinct antiviral activities. Its ability to inhibit both HBV and RSV makes it particularly valuable in antiviral research and drug development .

Properties

CAS No.

3411-37-8

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(9R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11?,12?,14?,15-/m1/s1

InChI Key

VQYBAEAOOJBSTR-HKTMVNTCSA-N

Isomeric SMILES

C1CC2C3CCCN4C3[C@@](CCC4)(CN2C(=O)C1)O

SMILES

C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O

Synonyms

5-Hydroxy-matridin-15-one;  Sophoranol;  (+)-5α-Hydroxymatrine;  (+)-Sophoranol;  [7aR-(7aα,13aβ,13bα,13cα)]-Dodecahydro-7a-hydroxy-1H,5H,10H-dipyrido[2,1-f:3’,2’,1’-ij][1,6]naphthyridin-10-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is (+)-Sophoranol, and where is it found?

A1: (+)-Sophoranol is a quinolizidine alkaloid primarily found in the roots, rhizomes, and leaves of Sophora species, including Sophora tonkinensis [, , , , , , , , ], Sophora flavescens [, , , , ], Sophora alopecuroides [, ], and Sophora japonica [].

Q2: What is the molecular formula and weight of (+)-Sophoranol?

A2: (+)-Sophoranol has the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol [, ].

Q3: What are some of the known biological activities of (+)-Sophoranol?

A3: Research suggests that (+)-Sophoranol may possess anti-hepatitis B virus (HBV) activity [] and moderate inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages [].

Q4: How does (+)-Sophoranol exert its anti-HBV activity?

A4: While the exact mechanism of action is still under investigation, studies have shown that (+)-Sophoranol, along with other quinolizidine alkaloids like (-)-14β-hydroxyoxymatrine and (-)-cytisine, can inhibit the secretion of HBsAg and HBeAg, key markers of HBV replication [].

Q5: What is the IC50 value of (+)-Sophoranol for inhibiting LPS-induced NO production?

A5: In studies using RAW 264.7 macrophages, (+)-Sophoranol exhibited an IC50 value of 22.14 μM for inhibiting LPS-induced NO production [].

Q6: Have there been any studies investigating the structure-activity relationship (SAR) of (+)-Sophoranol?

A6: While specific SAR studies focusing solely on (+)-Sophoranol are limited in the provided literature, research on related matrine-type alkaloids suggests that the presence and position of specific functional groups, such as hydroxyl groups and double bonds, can significantly impact their antinociceptive activity [, ]. Further research is needed to determine the specific structural features of (+)-Sophoranol responsible for its biological activities.

Q7: What analytical techniques are commonly used to identify and quantify (+)-Sophoranol?

A7: (+)-Sophoranol is commonly identified and quantified using techniques like High-Performance Capillary Electrophoresis (HPCE) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], Liquid Chromatography-Mass Spectrometry (LC-MS) [], and High-Performance Liquid Chromatography (HPLC) [, ].

Q8: Are there any known methods for isolating and purifying (+)-Sophoranol from plant material?

A8: Yes, High-speed counter-current chromatography (HSCCC) has been successfully used to isolate and purify (+)-Sophoranol from Sophora alopecuroides L. with high purity [].

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